molecular formula C18H11BrN2O B13099472 6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B13099472
M. Wt: 351.2 g/mol
InChI Key: OBUFZKRFNYRUQL-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromophenyl group, a phenyl group, and a dihydropyridine ring, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonium acetate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

Molecular Formula

C18H11BrN2O

Molecular Weight

351.2 g/mol

IUPAC Name

6-(4-bromophenyl)-2-oxo-4-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H11BrN2O/c19-14-8-6-13(7-9-14)17-10-15(12-4-2-1-3-5-12)16(11-20)18(22)21-17/h1-10H,(H,21,22)

InChI Key

OBUFZKRFNYRUQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)NC(=C2)C3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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